molecular formula C30H46N2O2 B14735518 N-[(3beta,4beta,5alpha)-20-(Dimethylamino)-4-hydroxypregnan-3-yl]benzamide CAS No. 5874-19-1

N-[(3beta,4beta,5alpha)-20-(Dimethylamino)-4-hydroxypregnan-3-yl]benzamide

Cat. No.: B14735518
CAS No.: 5874-19-1
M. Wt: 466.7 g/mol
InChI Key: CNUYQHVJXXHWTA-GHNVHIJPSA-N
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Description

N-[(3beta,4beta,5alpha)-20-(Dimethylamino)-4-hydroxypregnan-3-yl]benzamide is a chemical compound with a complex structure that includes a pregnane steroid backbone and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3beta,4beta,5alpha)-20-(Dimethylamino)-4-hydroxypregnan-3-yl]benzamide typically involves multiple steps, starting with the preparation of the pregnane steroid backbone. This backbone is then functionalized with a dimethylamino group and a hydroxyl group at specific positions. The final step involves the introduction of the benzamide group through an amide bond formation reaction. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(3beta,4beta,5alpha)-20-(Dimethylamino)-4-hydroxypregnan-3-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the functional groups or the steroid backbone.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the dimethylamino group may result in a variety of derivatives with different functional groups.

Scientific Research Applications

N-[(3beta,4beta,5alpha)-20-(Dimethylamino)-4-hydroxypregnan-3-yl]benzamide has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a component in specialized chemical formulations.

Mechanism of Action

The mechanism of action of N-[(3beta,4beta,5alpha)-20-(Dimethylamino)-4-hydroxypregnan-3-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • N-[(3beta,4beta,5alpha)-20-(Dimethylamino)-4-hydroxypregnan-3-yl]nicotinamide
  • N-[(3beta,4beta,5alpha)-20-(Dimethylamino)-4-oxopregnan-3-yl]benzamide

Uniqueness

N-[(3beta,4beta,5alpha)-20-(Dimethylamino)-4-hydroxypregnan-3-yl]benzamide is unique due to its specific combination of functional groups and its steroid backbone

Properties

CAS No.

5874-19-1

Molecular Formula

C30H46N2O2

Molecular Weight

466.7 g/mol

IUPAC Name

N-[(3S,4R,5R,8S,9S,10R,13S,14S,17S)-17-[(1S)-1-(dimethylamino)ethyl]-4-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]benzamide

InChI

InChI=1S/C30H46N2O2/c1-19(32(4)5)22-13-14-23-21-11-12-25-27(33)26(31-28(34)20-9-7-6-8-10-20)16-18-30(25,3)24(21)15-17-29(22,23)2/h6-10,19,21-27,33H,11-18H2,1-5H3,(H,31,34)/t19-,21-,22+,23-,24-,25-,26-,27+,29+,30+/m0/s1

InChI Key

CNUYQHVJXXHWTA-GHNVHIJPSA-N

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H]([C@@H]4O)NC(=O)C5=CC=CC=C5)C)C)N(C)C

Canonical SMILES

CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4O)NC(=O)C5=CC=CC=C5)C)C)N(C)C

Origin of Product

United States

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